molecular formula C10H20O B7768066 Citronellol CAS No. 26489-01-0

Citronellol

Cat. No.: B7768066
CAS No.: 26489-01-0
M. Wt: 156.26 g/mol
InChI Key: QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Description

Citronellol, chemically known as 3,7-Dimethyloct-6-en-1-ol, is a natural acyclic monoterpenoid. It is a significant component in the realm of organic compounds, primarily derived from citronella oil, which is extracted from a species of lemongrass. This compound is also found in the oils of Rosa Damascena (Damask rose) and Pelargonium Graveolens (geranium). This compound is known for its pleasant, rose-like aroma and is widely used in the perfume and cosmetic industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: Citronellol is mainly obtained by the hydrogenation of geraniol or nerol over a copper chromite catalyst. Homogeneous catalysts are used for the production of enantiomers .

Industrial Production Methods: Several million kilograms of this compound are produced annually. The industrial production involves the hydrogenation process mentioned above, which is efficient and scalable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: Citronellol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Citronellol has a wide range of applications in scientific research:

Mechanism of Action

Citronellol exerts its effects through various mechanisms:

Comparison with Similar Compounds

Citronellol is often compared with other similar compounds such as geraniol, citronellal, and rhodinol:

This compound stands out due to its balanced properties and versatility in various applications, making it a unique and valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

3,7-dimethyloct-6-en-1-ol
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InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3
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InChI Key

QMVPMAAFGQKVCJ-UHFFFAOYSA-N
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Canonical SMILES

CC(CCC=C(C)C)CCO
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Molecular Formula

C10H20O
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DSSTOX Substance ID

DTXSID3026726
Record name Citronellol
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Molecular Weight

156.26 g/mol
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Physical Description

Dry Powder, Liquid, Other Solid; Liquid, Colorless to pale yellow liquid with a sweet floral odor; [EPA BRADs] Colorless liquid with a rose-like odor; [Acros Organics MSDS], colourless oily liquid; rose-like aroma
Record name 6-Octen-1-ol, 3,7-dimethyl-
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Boiling Point

224 °C, BP: 108-109 °C at 10 mm Hg; specific gravity: 1.4576 at 18/4 °C /(-)-Form/
Record name Citronellol
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Solubility

In water, 200 mg/L at 25 °C, In water, 307 mg/L at 25 °C; 300 mg/L at 20 °C, Soluble in fixed oils, propylene glycol; insoluble in glycerin, Miscible in ethanol and ether /(+)-citronellol/; very soluble in ethanol and ether /(-)-citronellol/, Insoluble in glycerol; slightly soluble in water; soluble in most fixed oils, propylene glycol, soluble (in ethanol)
Record name Citronellol
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Density

0.8550 g/cu cm at 20 °C, 0.850-0.860
Record name Citronellol
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Vapor Pressure

0.04 [mmHg], 0.02 mm Hg at 25 °C
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Mechanism of Action

We evaluated the effects of rose oil on the peroxisome proliferator-activated receptor (PPAR) and cyclooxygenase-2 (COX-2).Citronellol and geraniol, the major components of rose oil, activated PPAR alpha and gamma, and suppressed LPS-induced COX-2 expression in cell culture assays, although the PPARgamma-dependent suppression of COX-2 promoter activity was evident only with citronellol, indicating that citronellol and geraniol were the active components of rose oil.
Record name Citronellol
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Color/Form

Colorless oily liquid

CAS No.

106-22-9
Record name Citronellol
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Record name .BETA.-CITRONELLOL, (±)-
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Melting Point

<-20 °C
Record name Citronellol
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Synthesis routes and methods I

Procedure details

A portion of the reaction was steam distilled to provide a crude product having a ratio of linalool to nerol plus geraniol to cis- and trans-isogeraniols of 62 to 25 to 13, respectively. The isogeraniols, while not known to be useful in perfumery, can be (like geraniol) hydrogenated to yield citronellol, a valuable perfumery material.
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Synthesis routes and methods II

Procedure details

The asymmetric hydrogenation of geraniol, nerol and γ-geraniol using a ruthenium complex has already been reported (J. Am. Chem. Soc. 109, 1596, 4129 (1987); J. Organomet. Chem. 548, 65 (1997); Chem. Ind. (Dekker), 68, (1996)). When geraniol, nerol and γ-geraniol are subjected to asymmetric hydrogenation using the rhutenium complex of (S)-BINAP to produce citronellol, one of the enantiomers of citronellol is obtained when geraniol is hydrogenated and the other is obtained when nerol or γ-geraniol is hydrogenated.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Citronellol
Reactant of Route 2
Citronellol
Reactant of Route 3
Citronellol
Reactant of Route 4
Citronellol
Reactant of Route 5
Citronellol
Reactant of Route 6
Citronellol

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